molecular formula C8H10ClNO3 B1448854 {2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride CAS No. 1803591-61-8

{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride

Cat. No.: B1448854
CAS No.: 1803591-61-8
M. Wt: 203.62 g/mol
InChI Key: DGYQFHJGCDOJMM-UHFFFAOYSA-N
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Description

{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride is a chemical compound with the CAS number 1803591-61-8 . This compound is characterized by its unique structure, which includes a dioxino ring fused to a pyridine ring, and a methanol group attached to the third position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxino ring and its subsequent fusion to the pyridine ring. The methanol group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methanol group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, piperidine derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving the dioxino and pyridine rings.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxino and pyridine rings play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c10-4-6-5-11-7-2-1-3-9-8(7)12-6;/h1-3,6,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYQFHJGCDOJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride
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{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride
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{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride
Reactant of Route 6
{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride

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